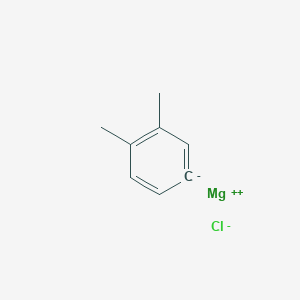

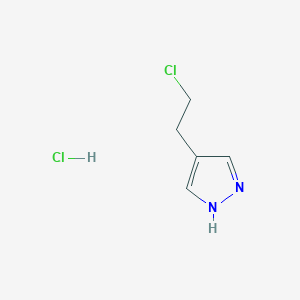

3,4-Dimethylphenylmagnesium chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of organomagnesium compounds like 3,4-Dimethylphenylmagnesium chloride involves the reaction of magnesium with organic halides in the presence of a suitable solvent, typically diethyl ether or tetrahydrofuran. The formation of these compounds can be influenced by various factors, including the nature of the organic halide and the conditions under which the reaction is carried out. A specific example is the cobalt-catalyzed isomerization of 1-alkenes to (E)-2-alkenes using dimethylphenylsilylmethylmagnesium chloride, showcasing the compound's role in synthetic strategies (Kobayashi, Yorimitsu, & Oshima, 2009).

Molecular Structure Analysis

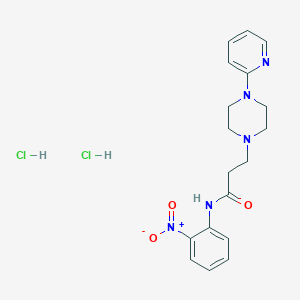

The molecular structure of organomagnesium compounds is characterized by the magnesium center bonded to an organic group and a halogen atom. The spatial arrangement and electronic structure of these compounds are critical for understanding their reactivity and interaction with various substrates. Advanced techniques such as X-ray crystallography and magnetic resonance spectroscopy are employed to elucidate these structural details, offering insights into the behavior of these compounds in chemical reactions.

Chemical Reactions and Properties

3,4-Dimethylphenylmagnesium chloride participates in a wide range of chemical reactions, including addition to carbonyl compounds, nucleophilic substitutions, and coupling reactions. Its reactivity is influenced by the electronic and steric properties of the dimethylphenyl group. The compound's utility in stereoselective synthesis, as demonstrated by its application in the formation of (E)-crotylsilanes and (E)-1-propenylsilanes, highlights its significance in organic synthesis (Kobayashi, Yorimitsu, & Oshima, 2009).

Physical Properties Analysis

The physical properties of 3,4-Dimethylphenylmagnesium chloride, such as solubility, melting point, and boiling point, are crucial for its handling and application in synthesis. These properties are determined by the compound's molecular structure and influence its behavior in reaction mixtures. Understanding these properties is essential for the development of effective synthetic protocols involving this compound.

Chemical Properties Analysis

The chemical properties of 3,4-Dimethylphenylmagnesium chloride, including its reactivity, selectivity, and stability, are central to its application in organic synthesis. These properties are influenced by the electronic effects of the dimethylphenyl group and the polar magnesium-halogen bond. The compound's role in cobalt-catalyzed regioselective dehydrohalogenation of alkyl halides exemplifies its unique chemical behavior and utility in organic synthesis (Kobayashi, Ohmiya, Yorimitsu, & Oshima, 2008).

科学的研究の応用

Suzuki Cross-Coupling Reactions

3,4-Dimethylphenylmagnesium chloride is used in Suzuki cross-coupling reactions. For instance, 3,5-Dimethylphenylmagnesium bromide reacts with triisopropyl borate to give bis(3,5-dimethylphenyl)borinic acid, which undergoes Suzuki cross-coupling, transferring both aryl groups efficiently from boron (Winkle & Schaab, 2001).

Chemical Synthesis and Configurational Studies

In chemical synthesis, 3,4-Dimethylphenylmagnesium chloride plays a role in the formation of various compounds. For instance, Whitesides et al. (1965) examined the temperature dependence of n.m.r. spectra of 3,3-dimethylbutylmagnesium chloride, providing insights into the configurational stability of primary Grignard reagents (Whitesides, Witanowski, & Roberts, 1965).

Organometallic Chemistry

In the field of organometallic chemistry, 3,4-Dimethylphenylmagnesium chloride is instrumental in synthesizing various organometallic compounds. For instance, Jones et al. (1984) synthesized adducts of trimethylindium and trimethylgallium by electrolyzing methylmagnesium chloride with an indium anode (Jones, Gerrard, Cole-Hamilton, Holliday, & Mullin, 1984).

Catalytic Applications

It is also utilized in catalytic processes, such as the cobalt-catalyzed regioselective dehydrohalogenation of alkyl halides with dimethylphenylsilylmethylmagnesium chloride, as demonstrated by Kobayashi et al. (2008). This process involves a unique reaction mechanism that offers transformations otherwise difficult to attain (Kobayashi, Ohmiya, Yorimitsu, & Oshima, 2008).

Role in Organostannanes Synthesis

In the synthesis of organostannanes, this compound is also significant. Dakternieks et al. (1999) used (1R,2S,5R)-menthylmagnesium chloride in the preparation of various menthyltin hydrides, demonstrating its utility in controlling stereochemistry during synthesis (Dakternieks, Dunn, Henry, Schiesser, & Tiekink, 1999).

Safety and Hazards

This compound is highly flammable and harmful if swallowed . It can cause serious eye irritation, respiratory irritation, and is suspected of causing cancer . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and wear chemical impermeable gloves .

作用機序

Target of Action

3,4-Dimethylphenylmagnesium chloride is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of this compound are electrophilic carbon atoms present in carbonyl groups .

Mode of Action

The mode of action of 3,4-Dimethylphenylmagnesium chloride involves a nucleophilic attack on the electrophilic carbon atom of the carbonyl group . The magnesium atom in the Grignard reagent has a partial negative charge, making the carbon atom it is bonded to highly nucleophilic . This allows the carbon atom to attack the electrophilic carbon in the carbonyl group, leading to the formation of a new carbon-carbon bond .

Biochemical Pathways

Grignard reagents are known to be involved in various synthetic pathways in organic chemistry, including the synthesis of alcohols, aldehydes, and ketones .

Pharmacokinetics

Like other grignard reagents, it is likely to be highly reactive and unstable in aqueous environments .

Result of Action

The result of the action of 3,4-Dimethylphenylmagnesium chloride is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the nature of the carbonyl compound that the Grignard reagent reacts with .

Action Environment

The action of 3,4-Dimethylphenylmagnesium chloride is highly dependent on the environment. Grignard reagents are sensitive to moisture and air, and they must be prepared and used under anhydrous conditions . They are typically prepared and used in a solvent such as diethyl ether or tetrahydrofuran . The temperature and pH of the reaction environment can also influence the reactivity and selectivity of the Grignard reagent .

特性

IUPAC Name |

magnesium;1,2-dimethylbenzene-5-ide;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.ClH.Mg/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWASNGNCVSXDRR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=[C-]C=C1)C.[Mg+2].[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClMg |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethylphenylmagnesium chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[2,3-b]pyridine-2-carbonitrile](/img/structure/B24931.png)

![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)